![molecular formula C24H22N4O2S2 B2491402 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1190013-60-5](/img/no-structure.png)

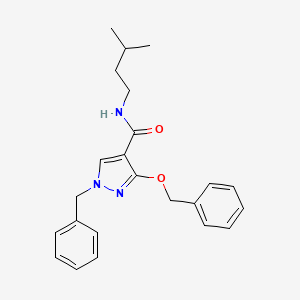

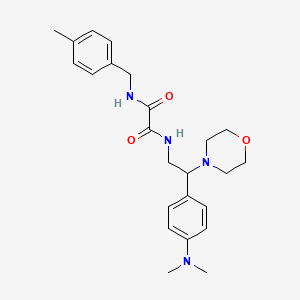

4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of compounds known for their intricate synthesis and multifaceted properties. Although the exact compound's direct studies are scarce, related research on thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives suggests a broad interest in their synthesis, molecular structure, and potential applications due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives often involves heterocyclization processes, starting with specific reactants such as ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, followed by various condensation steps with different reagents (Davoodnia et al., 2008). Microwave-assisted synthesis methods have also been employed for the efficient preparation of similar compounds, highlighting the advancements in synthesis techniques (Kaur et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction and spectroscopic techniques, including NMR and IR spectroscopy. Such analyses provide detailed insights into the geometric parameters, molecular conformations, and overall stability of the synthesized compounds (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclocondensation and nucleophilic displacement, leading to the formation of diverse derivatives with potential biological activities. Their reactivity is often explored in the context of developing new pharmacophores or materials with unique properties (Nagamatsu et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Synthesis Techniques : Studies have demonstrated various synthesis techniques for creating derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones. Techniques involve heterocyclization, nucleophilic displacement, and cyclocondensation processes to prepare new derivatives (Davoodnia et al., 2008). These methods are critical for expanding the library of compounds for further biological and chemical studies.

Crystal Structure Analysis : For some derivatives, crystal structure and spectroscopic characterization have been performed, providing detailed insights into their molecular geometry, intermolecular contacts, and electronic structure. Such analyses are essential for understanding the chemical and physical properties of these compounds (Lahmidi et al., 2019).

Antimicrobial and Antitumor Activities

Antimicrobial Properties : Several studies have reported on the antimicrobial activities of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives. These compounds have shown varying degrees of efficacy against both Gram-positive and Gram-negative bacterial strains, making them potential candidates for developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Antitumor Potential : The exploration of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives in oncological research has identified compounds with potent antitumor activity. These findings are promising for the development of new cancer therapeutics, particularly those targeting specific tumor cell lines with high efficacy and low toxicity (Lauria et al., 2013).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 4-ethylbenzyl and 3-methoxybenzylthio substituents.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-bromo-1-ethylbenzene", "3-methoxybenzyl chloride", "2-chloroacetyl chloride", "thiourea", "sodium hydroxide", "potassium carbonate", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-chloroacetyl)amino-4,6-dimethylpyrimidine by reacting 2-amino-4,6-dimethylpyrimidine with 2-chloroacetyl chloride in the presence of potassium carbonate in acetic acid.", "Step 2: Synthesis of 4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 2-(2-chloroacetyl)amino-4,6-dimethylpyrimidine with 2-bromo-1-ethylbenzene and thiourea in ethanol under reflux conditions.", "Step 3: Synthesis of 1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with 3-methoxybenzyl chloride and sodium hydroxide in ethanol under reflux conditions.", "Step 4: Synthesis of 4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with 4-ethylbenzyl chloride and potassium carbonate in diethyl ether under reflux conditions." ] } | |

CAS-Nummer |

1190013-60-5 |

Molekularformel |

C24H22N4O2S2 |

Molekulargewicht |

462.59 |

IUPAC-Name |

8-[(4-ethylphenyl)methyl]-12-[(3-methoxyphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

InChI |

InChI=1S/C24H22N4O2S2/c1-3-16-7-9-17(10-8-16)14-27-22(29)21-20(11-12-31-21)28-23(27)25-26-24(28)32-15-18-5-4-6-19(13-18)30-2/h4-13H,3,14-15H2,1-2H3 |

InChI-Schlüssel |

RZUMVQYRLVIXNL-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

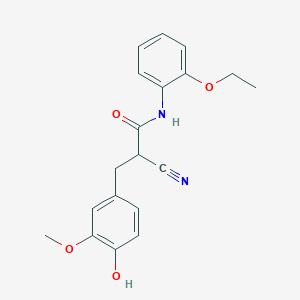

![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)

![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)

![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)

![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)

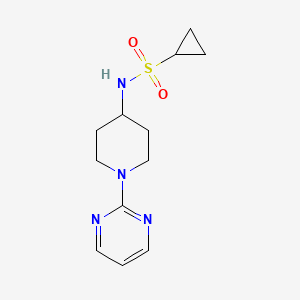

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

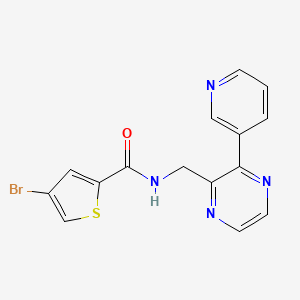

![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)

![4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2491340.png)